2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone

Medicinal Chemistry Drug Design Physicochemical Profiling

2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone (CAS 1443329-42-7) is a trisubstituted aromatic ketone of the trifluoroacetophenone class, carrying a strongly electron-withdrawing trifluoroacetyl group (-COCF₃) at the 1-position, a branched isobutoxy ether (-OCH₂CH(CH₃)₂) at the 3-position, and a methoxy group (-OCH₃) at the 4-position of the phenyl ring. With a molecular formula of C₁₃H₁₅F₃O₃ and molecular weight of 276.25 g·mol⁻¹, this compound belongs to a family of fluorinated aryl ketones frequently employed as synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C13H15F3O3
Molecular Weight 276.25 g/mol
Cat. No. B13081968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone
Molecular FormulaC13H15F3O3
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
InChIInChI=1S/C13H15F3O3/c1-8(2)7-19-11-6-9(4-5-10(11)18-3)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3
InChIKeyIVDPYPMSTNWQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone: A Dual-Substituted Trifluoroacetophenone Building Block for Procurement Evaluation


2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone (CAS 1443329-42-7) is a trisubstituted aromatic ketone of the trifluoroacetophenone class, carrying a strongly electron-withdrawing trifluoroacetyl group (-COCF₃) at the 1-position, a branched isobutoxy ether (-OCH₂CH(CH₃)₂) at the 3-position, and a methoxy group (-OCH₃) at the 4-position of the phenyl ring . With a molecular formula of C₁₃H₁₅F₃O₃ and molecular weight of 276.25 g·mol⁻¹, this compound belongs to a family of fluorinated aryl ketones frequently employed as synthetic intermediates in medicinal chemistry and materials science . Its calculated topological polar surface area (TPSA) of 35.53 Ų, logP of 3.475, and three hydrogen-bond acceptor sites distinguish it from simpler mono-substituted trifluoroacetophenone analogs that lack the dual alkoxy substitution pattern .

Why 2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone Cannot Be Replaced by Mono-Substituted Trifluoroacetophenone Analogs


Trifluoroacetophenone derivatives are not functionally interchangeable because the position and nature of ring substituents profoundly modulate the equilibrium hydration of the trifluoroacetyl carbonyl—a key determinant of reactivity, enzyme inhibition potential, and physicochemical behavior [1]. The target compound combines an electron-donating 4-methoxy group, which stabilizes the hydrate form via resonance, with a hydrophobic 3-isobutoxy group that simultaneously reduces the hydration equilibrium constant by lowering local water activity near the carbonyl [2]. No single-substituted analog—whether 4-methoxy-only (lacking the hydrophobic branched alkoxy) or 4-isobutoxy-only (lacking the resonance-donating para substituent)—can replicate this dual electronic/hydrophobic modulation . For a scientific user requiring a specific hydration equilibrium profile, hydrogen-bond acceptor count, or conformational flexibility in downstream synthetic steps, generic substitution introduces uncontrolled and potentially confounding variables.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone Versus Closest Analogs


Elevated Topological Polar Surface Area (TPSA) Differentiates the Dual-Alkoxy Compound from the 4-Isobutoxy-Only Analog

The target compound exhibits a TPSA of 35.53 Ų, which is 9.23 Ų (35%) higher than the TPSA of 26.30 Ų reported for 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone, the direct analog lacking the 3-methoxy substituent . Both values are sourced from the same vendor's computational chemistry module, ensuring a consistent calculation methodology. TPSA is a key predictor of passive membrane permeability and intestinal absorption; a value above 140 Ų generally indicates poor oral bioavailability, while values in the 25–60 Ų range are favorable for CNS penetration [1]. The 35% increase moves the target compound into a meaningfully different TPSA bracket that may alter blood–brain barrier permeability predictions relative to the mono-alkoxy analog.

Medicinal Chemistry Drug Design Physicochemical Profiling

Additional Hydrogen-Bond Acceptor from the 3-Methoxy Group Expands Target Engagement Scope

The target compound possesses three hydrogen-bond acceptor atoms (two ether oxygens plus the carbonyl oxygen), versus only two acceptors (one ether oxygen plus carbonyl) in 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone . This additional acceptor site, contributed by the 3-methoxy group, provides an extra anchor point for interactions with biological targets or crystal-engineering co-formers while maintaining a nearly identical logP of 3.475 (versus 3.466 for the comparator), meaning the polarity gain has been offset by the added hydrophobic surface of the methoxy methyl group . In fragment-based screening campaigns where hit expansion relies on systematic introduction of H-bond acceptors to probe subpockets, the target compound offers a pre-installed interaction point that the mono-alkoxy analog cannot provide without further synthetic elaboration.

Fragment-Based Drug Discovery Structure-Based Design Solubility

Predicted Hydration Equilibrium Modulation by the 3-Isobutoxy Group: Class-Level Evidence from Trifluoroacetophenone Literature

Trifluoroacetophenones are known to exist as equilibrium mixtures of carbonyl and hydrate forms in aqueous media, with the hydrate acting as a transition-state analog of ester and amide hydrolysis [1]. For p-methoxy-α,α,α-trifluoroacetophenone (MTFA), the hydration equilibrium is well-characterized; introduction of a hydrophobic p-octyloxy chain was shown to reduce both the rate and equilibrium constants of hydration due to decreased local water activity [2]. By analogy, the 3-isobutoxy substituent on the target compound is expected to reduce the hydration equilibrium constant (Kₕ) relative to 4'-methoxy-2,2,2-trifluoroacetophenone (CAS 711-38-6), which lacks the branched alkoxy group. While no direct Kₕ measurement for the target compound has been published, the class-level structure–activity relationship is robust: steric bulk and hydrophobicity near the trifluoroacetyl carbonyl consistently disfavor hydrate formation across multiple published trifluoroacetophenone series [1][2].

Enzyme Inhibition Transition-State Analog Design Physical Organic Chemistry

Increased Rotatable Bond Count Provides Different Conformational Entropy Profile for Binding and Crystallization

The target compound has five rotatable bonds compared to four for 2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone, a difference of one rotatable bond attributable to the additional 3-methoxy substituent . Each rotatable bond contributes approximately 0.8–1.6 kcal·mol⁻¹ to the conformational entropy penalty upon binding, meaning the target compound incurs a modestly larger entropic cost for rigidifying into a protein-bound conformation [1]. Conversely, the extra rotational degree of freedom may enable the compound to access binding conformations unavailable to the more constrained mono-alkoxy analog, which can be advantageous in targets with deeper or more geometrically demanding subpockets. In co-crystallization screens, the conformational flexibility differential can influence whether a compound yields high-quality diffraction data [1].

Crystallography Biophysical Chemistry Ligand Efficiency

Recommended Procurement and Application Scenarios for 2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone Based on Differentiated Evidence


Fragment-Based Drug Discovery Libraries Requiring Dual H-Bond Acceptor Functionality with Maintained Lipophilicity

The target compound is suited for inclusion in fragment libraries where the screening cascade demands compounds with three or more hydrogen-bond acceptor atoms but a logP between 3.0 and 4.0 to maintain permeability . Its combination of three H-bond acceptors at a logP of 3.475 distinguishes it from the 4-isobutoxy analog (2 acceptors, logP 3.466), providing an additional polar interaction point without the lipophilicity penalty that typically accompanies methoxy addition. In fragment hit expansion, the pre-installed 3-methoxy group allows medicinal chemists to probe a polar subpocket without introducing a new synthetic step .

Transition-State Analog Design for Serine Hydrolase Inhibition

For programs targeting serine hydrolases where the trifluoroacetyl hydrate functions as a transition-state mimic, the target compound offers a differentiated hydration equilibrium profile. The 3-isobutoxy group is expected to reduce hydrate abundance relative to 4'-methoxy-2,2,2-trifluoroacetophenone based on class-level evidence that hydrophobic alkoxy substituents disfavor hydration [1]. This property may be exploited to tune the fraction of active hydrate species in aqueous assay buffers, potentially reducing off-target activity from excessive hydrate formation while retaining target engagement at the catalytic serine [1].

Crystallographic Studies Requiring Intermediate Conformational Flexibility

With five rotatable bonds—one more than the 4-isobutoxy analog—the target compound provides an intermediate degree of conformational flexibility that can be advantageous in co-crystallization trials . The additional methoxy rotational degree of freedom may enable productive binding conformations in protein active sites with sterically demanding subpockets, where the more constrained four-rotatable-bond analog fails to achieve a complementary fit. This makes it a candidate for crystallographic fragment screening cascades targeting proteins with deep or branched binding pockets [2].

Synthetic Intermediate for 3-Isobutoxy-4-methoxyphenyl-Derived Boronic Acids and Heterocycles

The trifluoroacetyl group serves as a masked carboxylic acid equivalent and a directing group for aromatic functionalization, while the 3-isobutoxy-4-methoxyphenyl substitution pattern is a known scaffold in phosphodiesterase inhibitor programs [3]. The target compound can be elaborated via Baeyer–Villiger oxidation, Grignard addition, or oxime formation to access diverse heterocyclic chemotypes bearing the differentiated 3-isobutoxy-4-methoxyphenyl pharmacophore. For procurement teams building a building-block collection supporting PDE-targeted medicinal chemistry, this compound provides a direct entry point to a substitution pattern that would otherwise require multi-step synthesis from 3-isobutoxy-4-methoxybenzaldehyde or the corresponding boronic acid [3].

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